molecular formula C8H16N2O2 B3371890 tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate CAS No. 847268-25-1

tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate

Cat. No.: B3371890
CAS No.: 847268-25-1
M. Wt: 172.22 g/mol
InChI Key: XDHLWTHTPXBYLH-WDSKDSINSA-N
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Description

Tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-aminocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylamine derivative. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form the tert-butyl ester, which can then be reacted with the cyclopropylamine to yield the desired product . Another approach utilizes flow microreactor systems for a more efficient and sustainable synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions involving the amino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl esters, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

Tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where such characteristics are advantageous, such as in the design of enzyme inhibitors or in the synthesis of complex organic molecules.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHLWTHTPXBYLH-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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